molecular formula C20H19N5O B7697409 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide

Cat. No. B7697409
M. Wt: 345.4 g/mol
InChI Key: FCQJMSRIMDDOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been described in various ways, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has also been reported .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon . This class of compounds has been used as potential fluorescent sensors and biologically active compounds .

Mechanism of Action

The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide involves its ability to inhibit the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate the immune response. In addition, this compound has been found to have a significant impact on the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the specific effects of this compound on these processes and gain a better understanding of its mechanism of action. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide. One area of interest is its potential use in immunotherapy for various diseases. This compound has been found to modulate the immune response and could potentially be used to enhance the effectiveness of immunotherapy. Another area of interest is its potential use in the treatment of viral infections, such as HIV and hepatitis C. This compound has been found to exhibit anti-viral properties and could potentially be used as a therapeutic agent for these diseases. Finally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide involves the reaction of isobutyl isocyanate with 5-chloro-2-nitroaniline, followed by reduction with tin and hydrochloric acid. The resulting compound is then reacted with isonicotinic acid to form this compound.

Scientific Research Applications

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been found to have a significant impact on the immune system and has been studied for its potential use in immunotherapy.

properties

IUPAC Name

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13(2)12-25-19-16(11-15-5-3-4-6-17(15)22-19)18(24-25)23-20(26)14-7-9-21-10-8-14/h3-11,13H,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJMSRIMDDOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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